Methyl 5-amino-2-ethyl-3-methylbenzoate
Description
Methyl 5-amino-2-ethyl-3-methylbenzoate is a substituted benzoate ester characterized by an amino group at position 5, an ethyl group at position 2, and a methyl group at position 3 of the benzene ring.
Properties
CAS No. |
107490-30-2 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.246 |
IUPAC Name |
methyl 5-amino-2-ethyl-3-methylbenzoate |
InChI |
InChI=1S/C11H15NO2/c1-4-9-7(2)5-8(12)6-10(9)11(13)14-3/h5-6H,4,12H2,1-3H3 |
InChI Key |
SDHOGMKVEZUDQU-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C(C=C1C(=O)OC)N)C |
Synonyms |
Benzoic acid, 5-amino-2-ethyl-3-methyl-, methyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Substitution Patterns and Functional Groups
The table below compares Methyl 5-amino-2-ethyl-3-methylbenzoate with structurally related benzoate esters:
Key Observations :
- Lipophilicity: The ethyl and methyl substituents in the target compound likely increase its lipophilicity compared to analogs with polar groups (e.g., hydroxy or morpholino) .
- Reactivity: Bromine in Ethyl 2-amino-3-bromo-5-methylbenzoate facilitates nucleophilic substitution, whereas the amino group in the target compound may participate in condensation or diazotization reactions .
- Solubility: Morpholino and hydroxy substituents improve water solubility, whereas alkyl groups (ethyl, methyl) reduce it .
Comparison :
- The target compound may require regioselective alkylation at position 2 (ethyl) and position 3 (methyl), followed by nitration/reduction for the amino group at position 4.
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